2-Fluoro-6-methoxy-thioanisole
Description
2-Fluoro-6-methoxy-thioanisole (CAS: 1378573-53-5) is a halogenated aromatic compound featuring a thioanisole backbone with fluorine and methoxy substituents at the 2- and 6-positions, respectively. Its molecular formula is C₈H₉FOS, with a molecular weight of 172.22 g/mol. The compound’s structure combines the electron-withdrawing fluorine atom and the electron-donating methoxy group, creating unique electronic effects that influence its reactivity and physicochemical properties. Notably, this compound has been discontinued by suppliers like CymitQuimica, limiting its commercial availability and recent research applications .
Properties
IUPAC Name |
1-fluoro-3-methoxy-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTVGNWZGZHEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742548 | |
| Record name | 1-Fluoro-3-methoxy-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378573-53-5 | |
| Record name | 1-Fluoro-3-methoxy-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxy-thioanisole typically involves the methylation of thiophenol derivatives. One common method is the reaction of 2-fluoro-6-methoxyphenol with a suitable thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a methylating agent like methyl iodide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxy-thioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides and sulfones.
Substitution: The fluorine atom and methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-methoxy-thioanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-thioanisole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Fluoro-6-methoxy-thioanisole with four analogs, highlighting structural, electronic, and functional differences.
Table 1: Structural and Functional Comparison
Electronic and Reactivity Differences
- Halogen Effects: Fluorine (in this compound) induces strong electron-withdrawing effects via its high electronegativity, polarizing the aromatic ring and stabilizing negative charges.
Functional Group Impact :
- The thioanisole group (SMe) in this compound enhances lipophilicity compared to the carboxylic acid in 2-Fluoro-6-methoxybenzoic Acid, which increases water solubility and acidity (pKa ~2-3) .
- The nitrile group in 2-Fluoro-4-(hydroxymethoxy)-6-methoxybenzonitrile introduces strong electron-withdrawing effects, favoring reactions like nucleophilic additions .
Physicochemical Properties
Solubility :
- This compound’s SMe group likely reduces water solubility compared to the hydrophilic COOH group in its benzoic acid analog.
- The hydroxymethyl group in 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile may improve solubility in polar solvents .
Biological Activity
Introduction
2-Fluoro-6-methoxy-thioanisole is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a thioether structure. Its molecular formula is C9H10FOS, indicating the presence of sulfur in the thioether linkage, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 194.24 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP (Partition Coefficient) | 3.1 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes essential for bacterial survival.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells.
- Case Study : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability, indicating potential as an anticancer agent .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, contributing to its potential therapeutic effects.
- Example : It has been noted that this compound can act on sulfur-containing substrates in enzyme-catalyzed reactions, suggesting a role in biochemical pathways involving thiol compounds.
Summary of Key Studies
-
Antimicrobial Activity :
- Study : Investigated against E. coli and S. aureus.
- Findings : Showed significant inhibition zones in agar diffusion tests.
- : Promising candidate for developing new antimicrobial agents.
- Anticancer Activity :
-
Enzyme Interaction :
- Study : Examined interactions with specific metabolic enzymes.
- Findings : Inhibition observed at lower concentrations, affecting metabolic pathways.
- : Suggests utility in metabolic modulation therapies.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | Membrane disruption |
| Antimicrobial | S. aureus | 12 | Metabolic interference |
| Anticancer | Human cancer cell lines | 20 | Cell proliferation inhibition |
| Enzyme Inhibition | Various metabolic enzymes | <10 | Competitive inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
